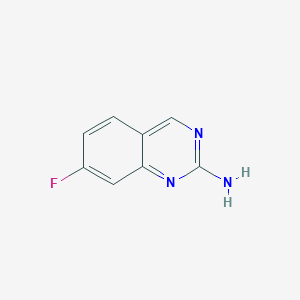

7-Fluoroquinazolin-2-amine

説明

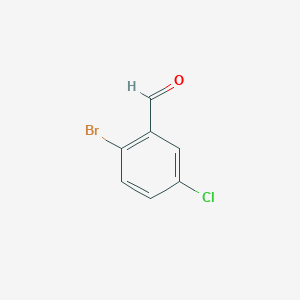

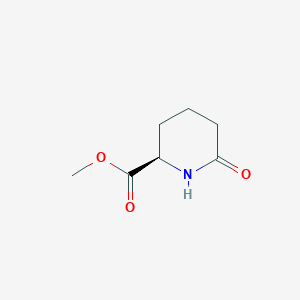

7-Fluoroquinazolin-2-amine is a chemical compound with the molecular formula C8H6FN3 and a molecular weight of 163.15 g/mol . It is used for research purposes and in the manufacture of chemical compounds .

Synthesis Analysis

Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have been synthesized through various methods. These methods are classified into five main categories: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . For instance, a series of quinazolinone derivatives were synthesized through a three-step method and structurally evaluated .Molecular Structure Analysis

The molecular structure of 7-Fluoroquinazolin-2-amine consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in the six-membered ring .Chemical Reactions Analysis

Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have been involved in various chemical reactions. These reactions include Aza-Diels-Alder reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Other reactions such as Oxidative cyclization, Reagent refluxing, and One-pot synthesis have also been used .Physical And Chemical Properties Analysis

7-Fluoroquinazolin-2-amine has a molecular weight of 163.15200 and a density of 1.401g/cm3 . Its boiling point is 373.659ºC at 760 mmHg .科学的研究の応用

Anticancer Activity

7-Fluoroquinazolin-2-amine is an important intermediate in the synthesis of small molecule anticancer drugs . Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have been found to exhibit significant anticancer activity .

Anti-Inflammatory Activity

Quinazoline derivatives have been associated with anti-inflammatory properties . Therefore, 7-Fluoroquinazolin-2-amine could potentially be used in the development of anti-inflammatory drugs.

Antibacterial Activity

Quinazoline derivatives have demonstrated antibacterial properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of new antibacterial agents.

Analgesic Activity

Quinazoline derivatives have been found to possess analgesic properties . This indicates that 7-Fluoroquinazolin-2-amine could potentially be used in pain management.

Antiviral Activity

Quinazoline derivatives have shown antiviral properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of antiviral drugs.

Antioxidant Activity

Quinazoline derivatives have been associated with antioxidant properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of antioxidant drugs.

Antihypertensive Activity

Quinazoline derivatives have demonstrated antihypertensive properties . This indicates that 7-Fluoroquinazolin-2-amine could potentially be used in the treatment of hypertension.

Antidiabetic Activity

Quinazoline derivatives have been found to possess antidiabetic properties . This suggests that 7-Fluoroquinazolin-2-amine could be used in the development of antidiabetic drugs.

Safety And Hazards

将来の方向性

Quinazoline derivatives, including 7-Fluoroquinazolin-2-amine, have shown promising potential in the field of medicinal chemistry due to their diverse biological activities . Future research could focus on the design and synthesis of novel quinazoline-based compounds as potential drugs of anticancer potency against various cancers .

特性

IUPAC Name |

7-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJSJPUMRRROQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440649 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoroquinazolin-2-amine | |

CAS RN |

190274-01-2 | |

| Record name | 7-fluoroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)

![Tert-butyl 3-iodo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B66745.png)

![3-Isopropylfuro[3,2-c]pyridine](/img/structure/B66753.png)